2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that features a unique combination of indole, pyridine, and pyrimido[1,2-a][1,3,5]triazin-6-one moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidine and a suitable carbonyl compound.
Coupling of the Indole and Pyrimido[1,2-a][1,3,5]triazin-6-one Units: The final step involves the coupling of the indole derivative with the pyrimido[1,2-a][1,3,5]triazin-6-one core using a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC).
Chemical Reactions Analysis
2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to interact with various biological receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
Indole-3-carbaldehyde Derivatives: These compounds are studied for their potential as enzyme inhibitors and therapeutic agents.
Imidazole Containing Compounds: These compounds share structural similarities and are explored for their antimicrobial and therapeutic potential.
In comparison, 2-{[2-(1H-indol-3-yl)ethyl]amino}-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of indole, pyridine, and pyrimido[1,2-a][1,3,5]triazin-6-one moieties, which confer distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C22H21N7O |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylimino]-8-methyl-4-pyridin-3-yl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H21N7O/c1-14-11-19(30)29-20(16-5-4-9-23-12-16)27-21(28-22(29)26-14)24-10-8-15-13-25-18-7-3-2-6-17(15)18/h2-7,9,11-13,20,25H,8,10H2,1H3,(H2,24,26,27,28) |
InChI Key |
VSABEGDOKGDUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(NC(=NCCC3=CNC4=CC=CC=C43)NC2=N1)C5=CN=CC=C5 |
Origin of Product |
United States |
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